A Comprehensive Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate (CAS No. 942271-60-5)
A Comprehensive Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate (CAS No. 942271-60-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile and well-characterized building blocks. Tert-butyl 4-fluoro-2-nitrobenzoate, a fluorinated nitroaromatic compound, has emerged as a significant intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex pharmaceutical agents. This technical guide, designed for the discerning researcher, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of targeted therapeutics. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-proven methodologies.
Chemical Identity and Physicochemical Properties
Tert-butyl 4-fluoro-2-nitrobenzoate is unequivocally identified by the Chemical Abstracts Service (CAS) number 942271-60-5 .[1] Its molecular structure, characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a tert-butyl ester, provides a foundation for its versatile reactivity.
A summary of its key physicochemical properties is presented in the table below, compiled from authoritative sources.[1]
| Property | Value | Source |
| CAS Number | 942271-60-5 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂FNO₄ | PubChem[1] |
| Molecular Weight | 241.22 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 4-fluoro-2-nitrobenzoate | PubChem[1] |
| Appearance | White to off-white powder | ChemicalBook |
| Purity | ≥98% | Various Suppliers |
| Solubility | Soluble in most organic solvents | General Knowledge |
These properties are fundamental for its handling, reaction setup, and purification in a laboratory setting. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in many synthetic pathways.
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 4-fluoro-2-nitrobenzoate is typically achieved through the esterification of its parent carboxylic acid, 4-fluoro-2-nitrobenzoic acid. Understanding the synthesis of this precursor is crucial for a comprehensive grasp of the overall process.
Synthesis of 4-Fluoro-2-nitrobenzoic Acid
The precursor, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common and effective method involves the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[2]
Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid [2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-fluoro-2-nitrotoluene (1 equivalent), potassium permanganate (4 equivalents), and water is prepared.
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Reaction Execution: The mixture is heated to 100°C and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 4-fluoro-2-nitrobenzoic acid.
Self-Validation: The identity and purity of the synthesized 4-fluoro-2-nitrobenzoic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected NMR spectra would show characteristic signals for the aromatic protons and the carboxylic acid proton.[2]
Esterification to Tert-butyl 4-fluoro-2-nitrobenzoate
The conversion of 4-fluoro-2-nitrobenzoic acid to its tert-butyl ester is a critical step. Direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for dehydration of the tertiary alcohol. A more reliable method involves the activation of the carboxylic acid.
Experimental Protocol: Synthesis of Tert-butyl 4-fluoro-2-nitrobenzoate
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Activation of Carboxylic Acid: To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature until the evolution of gas ceases.
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Esterification: The reaction mixture containing the in-situ generated acyl chloride is cooled to 0°C. A solution of tert-butanol (1.5-2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in the same anhydrous solvent is added dropwise.
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Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl 4-fluoro-2-nitrobenzoate.
Self-Validation: The final product must be rigorously characterized to confirm its identity and purity. This includes ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Spectroscopic Characterization
The structural elucidation of tert-butyl 4-fluoro-2-nitrobenzoate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR | The spectrum should exhibit a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.6 ppm. The aromatic region will show complex multiplets for the three protons on the benzene ring, influenced by fluorine-proton coupling. |
| ¹³C NMR | The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82-83 ppm and for the methyl carbons around 28 ppm. The aromatic carbons will appear in the range of 115-165 ppm, with their chemical shifts influenced by the fluorine and nitro substituents. The carbonyl carbon of the ester will be observed further downfield. |
| Mass Spec. | The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M⁺) at m/z 241. A prominent fragment would be the loss of isobutylene (56 Da) to give the 4-fluoro-2-nitrobenzoic acid cation at m/z 185. |
| IR Spec. | The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carbonyl group of the ester (around 1720 cm⁻¹). |
Applications in Drug Discovery and Development
The synthetic utility of tert-butyl 4-fluoro-2-nitrobenzoate is primarily centered on its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the nitro group, which can be readily reduced to an amine, and the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions, provides two key handles for molecular elaboration.
Intermediate in the Synthesis of Kinase Inhibitors
A significant application of fluorinated nitroaromatic compounds is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The 4-fluoro-3-nitrobenzonitrile analogue is a key starting material for the synthesis of Alectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[3] While not the exact same molecule, the reactivity principles are directly transferable. The fluoro group is displaced by a nucleophile in an SNAr reaction, a common strategy in building complex heterocyclic scaffolds found in many kinase inhibitors.
Precursor for Anti-inflammatory and Analgesic Drugs
The 2-fluoro-4-nitrobenzoic acid core, from which the title compound is derived, is instrumental in the synthesis of various anti-inflammatory and analgesic drugs.[4] The strategic placement of the fluoro and nitro groups allows for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound, such as binding affinity to target receptors and metabolic stability.
Safety, Handling, and Storage
As a nitroaromatic compound, tert-butyl 4-fluoro-2-nitrobenzoate requires careful handling in a laboratory setting. The following safety precautions, derived from safety data sheets of structurally related compounds, should be strictly adhered to.[5][6]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. |
| First Aid (In case of exposure) | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move the person to fresh air. Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
It is imperative to consult the specific Material Safety Data Sheet (MSDS) for tert-butyl 4-fluoro-2-nitrobenzoate provided by the supplier before handling the compound.
Conclusion
Tert-butyl 4-fluoro-2-nitrobenzoate (CAS No. 942271-60-5) is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties, coupled with its strategic functional groups, offer chemists a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and drug development professionals in their pursuit of innovative therapeutic solutions.
References
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Chem-Impex. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 4-fluoro-2-nitrobenzoate. Retrieved from [Link]
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United Initiators. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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- 1. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
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